Cas no 24264-52-6 (3-(3,5-dimethylphenoxy)-2-butanone)

3-(3,5-dimethylphenoxy)-2-butanone structure
24264-52-6 structure
Product Name:3-(3,5-dimethylphenoxy)-2-butanone
Numero CAS:24264-52-6
MF:C12H16O2
MW:192.254243850708
CID:1416753
PubChem ID:2769044
Update Time:2025-04-20

3-(3,5-dimethylphenoxy)-2-butanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(3,5-Dimethylphenoxy)-2-butanone
    • (+-)-2-(3,5-Dichlor-phenoxy)-propansaeure
    • EN300-66022
    • (+-)-2-(3,5-Dimethyl-phenoxy)-butan-3-on
    • 2(RS)-(3,5-dichlorophenoxy)propionic acid
    • (+-)-2-&lt
    • 3,5-Dichlor-phenoxy&gt
    • -propansaeure
    • 3-(2,5-Xylyloxy)-butan-2-on
    • AC1Q2BZG
    • CTK1H6346
    • SureCN1360515
    • (+-)-2-(3,5-Dichlor-phenoxy)-propionsaeure
    • (+-)-2-(3,5-dichloro-phenoxy)-propionic acid
    • Propanoic acid, 2-(3,5-dichlorophenoxy)-
    • (+-)-3-&lt
    • 3,5-Dimethyl-phenoxy&gt
    • -butan-2-on
    • (+-)-(3,5-Dimethyl-phenoxy)-butan-3-on
    • (+-)-2-(3,5-Dichlorphenoxy)propionsaeure
    • (+-)-2-< 3,5-Dichlor-phenoxy> -propansaeure
    • (+-)-3-< 3,5-Di
    • DB-303809
    • CS-0359485
    • 24264-52-6
    • AKOS005080346
    • 3-(3,5-dimethylphenoxy)butan-2-one
    • MFCD00243575
    • 12K-015
    • 3-(3,5-dimethylphenoxy)-2-butanone
    • Inchi: 1S/C12H16O2/c1-8-5-9(2)7-12(6-8)14-11(4)10(3)13/h5-7,11H,1-4H3
    • Chiave InChI: YLYNQLVPKXDCGA-UHFFFAOYSA-N
    • Sorrisi: O(C1C=C(C)C=C(C)C=1)C(C(C)=O)C

Proprietà calcolate

  • Massa esatta: 192.11508
  • Massa monoisotopica: 192.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 191
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 0.996
  • Punto di ebollizione: 290°C at 760 mmHg
  • Punto di infiammabilità: 119.4°C
  • Indice di rifrazione: 1.496
  • PSA: 26.3

3-(3,5-dimethylphenoxy)-2-butanone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR32307-1g
3-(3,5-Dimethylphenoxy)butan-2-one
24264-52-6 tech
1g
£1078.00 2025-02-19
A2B Chem LLC
AI70277-1mg
3-(3,5-dimethylphenoxy)butan-2-one
24264-52-6 >90%
1mg
$202.00 2023-12-31
A2B Chem LLC
AI70277-5mg
3-(3,5-dimethylphenoxy)butan-2-one
24264-52-6 >90%
5mg
$215.00 2023-12-31
A2B Chem LLC
AI70277-10mg
3-(3,5-dimethylphenoxy)butan-2-one
24264-52-6 >90%
10mg
$241.00 2023-12-31
A2B Chem LLC
AI70277-500mg
3-(3,5-dimethylphenoxy)butan-2-one
24264-52-6
500mg
$814.00 2024-04-20
A2B Chem LLC
AI70277-1g
3-(3,5-dimethylphenoxy)butan-2-one
24264-52-6
1g
$1586.00 2024-04-20
1PlusChem
1P00IO4L-500mg
3-(3,5-dimethylphenoxy)butan-2-one
24264-52-6
500mg
$833.00 2024-05-21
1PlusChem
1P00IO4L-1g
3-(3,5-dimethylphenoxy)butan-2-one
24264-52-6
1g
$1628.00 2024-05-21
Apollo Scientific
OR32307-500mg
3-(3,5-Dimethylphenoxy)butan-2-one
24264-52-6 tech
500mg
£539.00 2025-02-19
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.